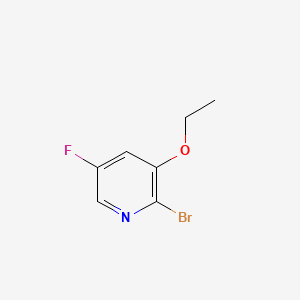

2-Bromo-3-ethoxy-5-fluoropyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are of paramount importance in the synthesis of complex organic molecules. researchgate.net Their unique electronic properties, arising from the presence of the nitrogen atom, make them reactive in a variety of chemical transformations. fiveable.me They can act as weak bases, nucleophiles, and ligands in transition metal-catalyzed reactions, facilitating the construction of intricate molecular architectures. fiveable.meyoutube.com The ability to introduce a wide array of substituents onto the pyridine ring provides a powerful tool for creating diverse chemical libraries for high-throughput screening in drug development and other applications. nih.gov

Role of Halogen and Alkoxy Functionalization in Modulating Pyridine Reactivity

The introduction of halogen and alkoxy groups onto the pyridine ring significantly influences its reactivity and provides handles for further chemical modifications.

Halogen Functionalization: Halogen atoms, such as bromine and fluorine, are crucial substituents in pyridine chemistry. They are electron-withdrawing groups that can deactivate the pyridine ring towards electrophilic substitution, but more importantly, they serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and as coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions. nih.govuoanbar.edu.iq The position of the halogen atom on the ring dictates the regioselectivity of these reactions. znaturforsch.com For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack. uoanbar.edu.iq Furthermore, "halogen dance" reactions, involving the migration of a halogen atom to a different position on the pyridine ring, offer a powerful strategy for accessing otherwise difficult-to-synthesize isomers. clockss.org

Alkoxy Functionalization: Alkoxy groups, such as the ethoxy group, are electron-donating groups that can activate the pyridine ring towards electrophilic attack. They also modulate the solubility and lipophilicity of the molecule, which can be critical for biological applications. The presence of an alkoxy group can direct the regioselectivity of subsequent reactions and can be a key element in the design of specific molecular scaffolds.

The interplay between the electron-withdrawing halogen and electron-donating alkoxy groups in a single pyridine molecule creates a unique electronic environment, leading to complex and often highly selective reactivity patterns.

Overview of Synthetic Challenges and Opportunities for Multisubsituted Pyridines

The synthesis of multisubstituted pyridines presents both significant challenges and exciting opportunities for organic chemists. While numerous methods exist for the synthesis of simple pyridine derivatives, the controlled introduction of multiple, distinct functional groups at specific positions on the pyridine ring remains a formidable task. nih.govnih.govacs.org

Challenges:

Regioselectivity: Controlling the position of incoming substituents on an already substituted pyridine ring can be difficult due to the complex interplay of electronic and steric effects. researchgate.netnih.gov

Harsh Reaction Conditions: Many traditional methods for pyridine functionalization require harsh conditions, which can be incompatible with sensitive functional groups. nih.govresearchgate.net

Limited Scope: Some synthetic methods are limited to specific substitution patterns or require starting materials that are not readily available. acs.org

Opportunities:

Development of Novel Methodologies: The challenges associated with synthesizing multisubstituted pyridines drive the development of new and innovative synthetic strategies, including C-H functionalization, dearomatization-rearomatization sequences, and novel catalytic systems. researchgate.netrsc.orgnih.gov

Access to Novel Chemical Space: The ability to create a wide variety of multisubstituted pyridines opens up new avenues for drug discovery, materials science, and agrochemical research. nih.govrsc.org

Late-Stage Functionalization: Methods that allow for the introduction of functional groups at a late stage in a synthetic sequence are particularly valuable as they enable the rapid diversification of complex molecules. acs.org

Contextualization of 2-Bromo-3-ethoxy-5-fluoropyridine within Pyridine Chemistry Research

This compound is a prime example of a strategically designed multisubstituted pyridine. Each substituent plays a distinct role in modulating the molecule's reactivity:

2-Bromo Group: This group serves as a versatile handle for a wide range of transformations. The carbon-bromine bond can be readily cleaved to form organometallic reagents or participate in numerous cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

3-Ethoxy Group: The electron-donating ethoxy group influences the electronic properties of the pyridine ring and can direct the regioselectivity of subsequent reactions. It can also impact the physical properties of the molecule, such as its solubility.

5-Fluoro Group: The highly electronegative fluorine atom significantly alters the electronic landscape of the pyridine ring. It can enhance the reactivity of the ring towards certain nucleophilic reactions and can also have a profound impact on the biological activity of the final product due to its unique properties, such as its ability to form strong hydrogen bonds and its small size.

The specific arrangement of these three substituents on the pyridine ring makes this compound a valuable intermediate for the synthesis of complex target molecules. Its unique combination of functional groups allows for a high degree of control over subsequent chemical transformations, making it a powerful tool in the hands of synthetic chemists. A synthetic route to the related compound, 2-methoxy-3-bromo-5-fluoropyridine, involves the bromination of 2-methoxy-5-fluoropyridine. google.com The synthesis of 2-Bromo-5-fluoropyridine itself can be achieved through a diazotization reaction of 2-bromo-5-aminopyridine. guidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

2-bromo-3-ethoxy-5-fluoropyridine |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3 |

InChI Key |

HLHCPLBTOJYKIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)F)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Ethoxy 5 Fluoropyridine

Differential Reactivity of Halogen Atoms (Bromine vs. Fluorine)

The pyridine (B92270) ring of 2-bromo-3-ethoxy-5-fluoropyridine features two different halogen atoms, bromine and fluorine, at the C2 and C5 positions, respectively. Their distinct electronic properties and leaving group abilities create opportunities for selective functionalization.

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive electron withdrawal. chemistrysteps.commasterorganicchemistry.com Therefore, in reactions where an SNAr mechanism is dominant, the fluorine at the C5 position would be expected to be more reactive than the bromine at the C2 position. Selective substitution of the 3-fluoro group can be achieved under SNAr conditions. nih.gov

However, in other reaction types, such as transition metal-catalyzed cross-coupling reactions, the reactivity order is often reversed (I > Br > Cl > F). This is due to the mechanism involving oxidative addition, where the carbon-halogen bond is broken. The weaker carbon-bromine bond is more readily cleaved by the metal catalyst than the stronger carbon-fluorine bond. For instance, in Suzuki coupling reactions, the bromine atom at the C2 position is selectively replaced. sigmaaldrich.com

The relative reactivity can also be influenced by the reaction conditions. For example, in the amination of 5-bromo-2-chloro-3-fluoropyridine, catalytic conditions with a palladium catalyst favor substitution of the bromide, while neat conditions without a catalyst lead to substitution of the chloride. nih.gov This highlights that the choice of reaction conditions can tune the chemoselectivity of reactions involving polyhalogenated pyridines.

The reactivity of halogens decreases down the group in the periodic table (Fluorine > Chlorine > Bromine > Iodine). youtube.comyoutube.com This is due to increasing atomic radius and electron shielding, which reduces the effective nuclear charge and the atom's ability to attract an electron. youtube.com

Role of the Ethoxy Group in Directing Reactivity

The ethoxy group at the C3 position of this compound plays a significant role in modulating the reactivity and regioselectivity of the pyridine ring. As an electron-donating group (EDG), the ethoxy group influences the electron density distribution within the ring through both inductive and resonance effects. wikipedia.org

The oxygen atom of the ethoxy group is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I). wikipedia.org However, the lone pairs on the oxygen atom can be delocalized into the pyridine ring through resonance (+M effect), which is generally the dominant effect. wikipedia.orgyoutube.com This resonance donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the ethoxy group.

In the context of this compound, the ethoxy group is ortho to the bromine at C2 and meta to the fluorine at C5. The electron-donating nature of the ethoxy group can influence the stability of intermediates formed during substitution reactions. For instance, in nucleophilic aromatic substitution, the ethoxy group can help to stabilize the negatively charged Meisenheimer complex. numberanalytics.com

The steric bulk of the ethoxy group can also play a role in directing reactivity. numberanalytics.comresearchgate.net Bulky nucleophiles may be sterically hindered from attacking the adjacent C2 position, potentially favoring reaction at the more accessible C5 position. numberanalytics.com Conversely, the ethoxy group could sterically shield the C2 position from certain reagents.

In some cases, the ethoxy group can be introduced as part of the synthesis of related compounds. For example, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is synthesized from a brominated pyridine intermediate which then undergoes an etherification reaction. boulingchem.com

Mechanisms of Key Transformations

The transformations of this compound proceed through several distinct mechanistic pathways, dictated by the nature of the reactants and the reaction conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, particularly given the electron-deficient nature of the pyridine ring, which is further activated by the halogen substituents. numberanalytics.comnih.gov The SNAr mechanism typically involves a two-step addition-elimination process. nih.gov

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. chemistrysteps.comuci.edu

Leaving Group Departure: The leaving group is then expelled, restoring the aromaticity of the ring and yielding the substituted product.

In this compound, both the bromine and fluorine atoms can act as leaving groups. The fluorine at C5 is generally a better leaving group in SNAr reactions due to its high electronegativity, which enhances the rate of nucleophilic attack. nih.govchemistrysteps.com

The reaction rate is also influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. numberanalytics.com

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination)

Transition metal catalysis, particularly with palladium, is a powerful tool for the functionalization of this compound. beilstein-journals.org These reactions typically proceed through a catalytic cycle involving several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) species. rsc.org Due to the relative bond strengths (C-Br < C-F), oxidative addition occurs preferentially at the C-Br bond.

Transmetalation: In cross-coupling reactions like Suzuki or Stille couplings, a second organic fragment is transferred from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, and the C-C bond is formed, regenerating the palladium(0) catalyst and releasing the final product.

The choice of ligands on the metal catalyst is crucial for modulating its reactivity and stability throughout the catalytic cycle. rsc.org

Didehydro Pyridine Intermediates and Their Role

Under strongly basic conditions, this compound can potentially form a didehydropyridine, or pyridyne, intermediate. nih.govwikipedia.org This highly reactive species is generated through an elimination-addition mechanism.

Deprotonation: A strong base abstracts a proton from a position adjacent to a halogen atom.

Elimination: The resulting carbanion expels the halide ion, forming a strained triple bond within the pyridine ring. wikipedia.orgyoutube.com

The pyridyne intermediate is a powerful electrophile and will rapidly react with any available nucleophiles. wikipedia.org The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the electronic effects of the substituents on the ring. nih.gov The ethoxy group, being electron-donating, would likely direct the incoming nucleophile to the meta position. youtube.com The formation of pyridyne intermediates can be confirmed through trapping experiments with suitable reagents. nih.govnih.gov

Role of Solvents and Temperature in Reaction Outcomes

The choice of solvent and the reaction temperature can have a profound impact on the outcome and selectivity of reactions involving this compound.

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the rates of SNAr reactions. researchgate.netresearchgate.net Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. researchgate.net The solvent can also affect the stability of charged intermediates and transition states.

Temperature Effects: Temperature can influence the regioselectivity of reactions. In cases where multiple reaction pathways are possible with different activation energies, changing the temperature can favor one pathway over another. For example, in some systems, lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.

The following table summarizes the key mechanistic pathways and influencing factors for the reactivity of this compound.

| Reaction Type | Key Intermediate | Preferred Leaving Group | Role of Ethoxy Group | Key Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Fluorine | Electron-donating, can stabilize intermediate | Nucleophile strength, solvent polarity |

| Transition Metal-Catalyzed Cross-Coupling | Organopalladium(II) species | Bromine | Directing group, can influence catalyst coordination | Catalyst, ligands, reaction conditions |

| Elimination-Addition | Didehydropyridine (Pyridyne) | Bromine or Fluorine | Directing group for subsequent nucleophilic addition | Strong, non-nucleophilic base |

Applications As a Synthetic Building Block in Advanced Organic Synthesis

A Gateway to Complex Heterocyclic Systems

The strategic placement of a bromine atom at the 2-position of the pyridine (B92270) ring makes 2-Bromo-3-ethoxy-5-fluoropyridine an excellent substrate for a variety of cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of intricate heterocyclic frameworks.

Crafting Azine Scaffolds: Pyridazines, Pyrazoles, and Imidazoles

While direct literature examples detailing the use of this compound in the synthesis of pyridazines, pyrazoles, and imidazoles are not extensively documented, the reactivity of analogous bromo-pyridines provides a strong basis for its potential in this area. The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce various substituents that can then be elaborated into the desired azine rings.

For instance, the synthesis of functionalized pyridazines can be envisioned through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between a tetrazine and an enol ether derived from the ethoxy group, following a similar strategy reported for other bromo-pyridazines. organic-chemistry.orgorganic-chemistry.orguzh.ch Similarly, the construction of pyrazole (B372694) and imidazole (B134444) rings could be achieved by coupling with appropriate boronic acids or organotin reagents, followed by cyclization reactions. The presence of the fluorine and ethoxy groups can influence the electronic properties of the pyridine ring, potentially enhancing the reactivity and regioselectivity of these transformations.

Building Fused and Spirocyclic Heterocycles

The synthesis of fused and spirocyclic heterocyclic systems often relies on intramolecular cyclization reactions or multi-component reactions where a highly functionalized building block is key. This compound is a prime candidate for such synthetic strategies. The bromine atom can serve as a handle for introducing a side chain, which can then undergo an intramolecular cyclization onto the pyridine ring or a neighboring substituent to form a fused ring system. bohrium.com For example, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of furo[3,2-b]pyridines or related fused heterocycles.

The construction of spirocyclic systems could be approached by first converting the bromo-substituent into a nucleophilic or electrophilic center, which can then participate in a spirocyclization reaction. While specific examples with this compound are yet to be widely reported, the general principles of spirocycle synthesis suggest its potential utility in creating novel three-dimensional molecular scaffolds.

An Intermediate in the Quest for New Agrochemicals

Halogenated pyridines are a cornerstone in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this structural motif. The presence of both bromine and fluorine in this compound makes it an attractive intermediate for the synthesis of new agrochemical candidates. The fluorine atom is known to enhance the metabolic stability and bioavailability of molecules, while the bromine atom provides a convenient point for chemical modification.

Although direct synthetic routes to commercial agrochemicals starting from this compound are not publicly disclosed in detail, its structural similarity to intermediates used in the synthesis of known agrochemicals is noteworthy. For example, related bromo- and fluoro-substituted pyridines are key intermediates in the production of several important agricultural products. guidechem.com The reactivity of the bromine atom allows for its displacement by various nucleophiles or its use in cross-coupling reactions to build the final active ingredient.

A Precursor for Innovations in Materials Science

The unique electronic properties conferred by the combination of the ethoxy and fluorine substituents on the pyridine ring position this compound as a promising precursor for advanced materials.

Building Blocks for Semiconducting Materials

The development of organic semiconducting materials is a rapidly advancing field, with applications in flexible electronics and solar cells. The pyridine ring is a common component in many organic semiconductors due to its electron-deficient nature. By incorporating this compound into larger conjugated systems via cross-coupling reactions, it is possible to fine-tune the electronic properties of the resulting materials. The electron-donating ethoxy group and the electron-withdrawing fluorine atom can modulate the HOMO and LUMO energy levels, which is crucial for optimizing charge transport characteristics.

A Potential Component in Organic Light-Emitting Diode (OLED) Materials

Organic Light-Emitting Diodes (OLEDs) are another area where novel organic materials are in high demand. The design of efficient and stable emitter and host materials is critical for the performance of OLED devices. Fluorinated and ethoxy-substituted aromatic compounds are often used to enhance the properties of OLED materials, such as their thermal stability, charge injection/transport capabilities, and emission characteristics. The ability to undergo cross-coupling reactions makes this compound a versatile building block for the synthesis of complex organic molecules with potential applications in OLEDs. While specific research on its direct use in OLEDs is limited, the foundational properties of the molecule suggest its viability in this application.

Versatility in Diversifying Chemical Libraries for Research Purposes

The strategic positioning of bromo, ethoxy, and fluoro substituents on the pyridine ring makes this compound a highly valuable and versatile building block for the diversification of chemical libraries in medicinal chemistry and drug discovery. The bromine atom at the 2-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This capability allows for the systematic exploration of the chemical space around the 3-ethoxy-5-fluoropyridine (B13956729) core, which is a privileged scaffold in many biologically active compounds.

The versatility of this compound stems from its ability to participate in numerous C-C, C-N, and C-O bond-forming reactions. These transformations are fundamental to constructing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Br bond, often facilitating oxidative addition to the palladium catalyst in cross-coupling cycles.

Detailed Research Findings:

While specific research detailing extensive library generation from this compound is not abundant in publicly available literature, the reactivity of closely related bromo-fluoro substituted pyridines is well-documented and serves as a strong predictor of its synthetic utility. Research on analogous compounds, such as 2-bromo-5-fluoropyridine, demonstrates the feasibility of employing this class of reagents in robust and high-yielding coupling reactions to create diverse molecular architectures.

The primary strategies for diversifying chemical libraries using this compound and its analogs involve:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters. This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring. The resulting biaryl and heteroaryl-aryl structures are common motifs in pharmacologically active molecules.

Sonogashira Coupling: The palladium-catalyzed reaction with terminal alkynes introduces alkynyl moieties, leading to the synthesis of substituted alkynylpyridines. These products can serve as precursors for further transformations or as final compounds with potential applications in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the bromopyridine with a wide variety of primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles. This is a crucial tool for synthesizing libraries of substituted aminopyridines, a class of compounds with a rich history in drug discovery.

Heck and Stille Couplings: These reactions provide alternative methods for C-C bond formation, coupling with alkenes and organostannanes, respectively, to further expand the diversity of accessible structures.

The combination of these and other modern synthetic methods allows for the rapid and efficient generation of large and diverse chemical libraries from a single, versatile starting material like this compound.

Illustrative Data Tables of Library Diversification Potential:

The following tables illustrate the potential for creating diverse chemical libraries based on the known reactivity of bromo-substituted pyridines in common cross-coupling reactions.

Table 1: Exemplary Library Generation via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst/Ligand System (Typical) | Resulting Compound Class | Potential Application Area |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-ethoxy-5-fluoropyridines | Kinase Inhibitors |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(p-Tolyl)-3-ethoxy-5-fluoropyridines | CNS Agents |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(Thiophen-2-yl)-3-ethoxy-5-fluoropyridines | Antiviral Agents |

| 4 | Pyrimidine-5-boronic acid | Pd(OAc)₂, XPhos, CsF | 2-(Pyrimidin-5-yl)-3-ethoxy-5-fluoropyridines | Anticancer Agents |

Table 2: Exemplary Library Generation via Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand System (Typical) | Resulting Compound Class | Potential Application Area |

| 1 | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(Morpholin-4-yl)-3-ethoxy-5-fluoropyridines | GPCR Modulators |

| 2 | Aniline | Pd(OAc)₂, RuPhos, K₂CO₃ | N-Phenyl-3-ethoxy-5-fluoropyridin-2-amines | Anti-inflammatory |

| 3 | Benzylamine | Pd-PEPPSI-IPr, LiHMDS | N-Benzyl-3-ethoxy-5-fluoropyridin-2-amines | Ion Channel Blockers |

| 4 | Piperazine | Pd(OAc)₂, BrettPhos, Cs₂CO₃ | 2-(Piperazin-1-yl)-3-ethoxy-5-fluoropyridines | Antipsychotic Agents |

Table 3: Exemplary Library Generation via Sonogashira Coupling

| Entry | Alkyne | Catalyst/Ligand System (Typical) | Resulting Compound Class | Potential Application Area |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)-3-ethoxy-5-fluoropyridines | Materials Science |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, TEA | 2-((Trimethylsilyl)ethynyl)-3-ethoxy-5-fluoropyridines | Synthetic Intermediates |

| 3 | Propargyl alcohol | PdCl₂(MeCN)₂, Xantphos, DBU | 3-(3-Ethoxy-5-fluoropyridin-2-yl)prop-2-yn-1-ol | Agrochemicals |

| 4 | 1-Hexyne | Pd(t-Bu₃P)₂, CuI, i-Pr₂NH | 2-(Hex-1-yn-1-yl)-3-ethoxy-5-fluoropyridines | Antifungal Agents |

These tables underscore the immense potential of this compound as a foundational element for constructing diverse and complex molecular libraries essential for modern chemical and biological research. The ability to systematically and efficiently modify the pyridine core at the 2-position is a powerful strategy for discovering novel compounds with desired properties.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 3 Ethoxy 5 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Bromo-3-ethoxy-5-fluoropyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

High-resolution ¹H and ¹³C NMR spectra offer a wealth of information for the structural confirmation of this compound. The ¹H NMR spectrum displays signals corresponding to the different types of protons in the molecule. For the ethoxy group, a triplet and a quartet are typically observed, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The aromatic protons on the pyridine (B92270) ring will appear as distinct signals, with their chemical shifts and splitting patterns influenced by the neighboring bromine, fluorine, and ethoxy substituents.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, indicating the electronic effects of the substituents. The carbons of the ethoxy group will also have characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (ethoxy) | Data not available | Data not available | Data not available |

| CH₂ (ethoxy) | Data not available | Data not available | Data not available |

| H-4 (pyridine) | Data not available | Data not available | Data not available |

| H-6 (pyridine) | Data not available | Data not available | Data not available |

Note: Specific chemical shift and coupling constant values from experimental data are required for a complete table.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 (pyridine) | Data not available |

| C-3 (pyridine) | Data not available |

| C-4 (pyridine) | Data not available |

| C-5 (pyridine) | Data not available |

| C-6 (pyridine) | Data not available |

| CH₂ (ethoxy) | Data not available |

| CH₃ (ethoxy) | Data not available |

Note: Specific chemical shift values from experimental data are required for a complete table.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), are instrumental in establishing the connectivity between atoms. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the coupling between the methyl and methylene protons of the ethoxy group and help in assigning the signals of the aromatic protons by showing their through-bond interactions.

HETCOR (or its more modern counterparts, HSQC and HMBC) establishes correlations between protons and the carbon atoms they are directly attached to (in the case of HSQC) or separated by two or three bonds (in the case of HMBC). This is crucial for unambiguously assigning the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals.

The precise chemical shifts of the protons and carbons in this compound are dictated by the electron-withdrawing and electron-donating effects of the substituents. The electronegative bromine and fluorine atoms, along with the nitrogen in the pyridine ring, will deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). The ethoxy group, being electron-donating, will have an opposing effect on the positions it influences.

Coupling constants (J-values) provide valuable information about the spatial relationship between coupled nuclei. For instance, the magnitude of the coupling between the fluorine atom and the adjacent protons or carbons can help confirm their proximity. Similarly, the coupling patterns and J-values of the aromatic protons can elucidate their relative positions on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound. This high precision allows for the determination of the exact molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks separated by two mass units. HRMS can confirm the presence of bromine, fluorine, carbon, hydrogen, nitrogen, and oxygen in the molecule, consistent with the proposed structure.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Note: Specific calculated and observed m/z values from experimental data are required for a complete table.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The C-O stretching vibrations of the ethoxy group would be prominent. Aromatic C-H and C=C/C=N stretching vibrations would confirm the presence of the pyridine ring. The C-Br and C-F stretching frequencies would also be present, although they may be in the fingerprint region and less straightforward to assign definitively without comparison to reference spectra.

Table 4: IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch (ethoxy) | Data not available |

| C=C / C=N Stretch (aromatic ring) | Data not available |

| C-O Stretch (ether) | Data not available |

| C-F Stretch | Data not available |

| C-Br Stretch | Data not available |

Note: Specific wavenumber values from experimental data are required for a complete table.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This technique would provide unambiguous information about the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles.

For a related compound, 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, X-ray diffraction analysis revealed detailed structural parameters. nih.govresearchgate.net In a hypothetical crystallographic study of this compound, one could expect to obtain a similar level of detail. The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters such as those listed in the table below. Such an analysis would also reveal intermolecular interactions, like halogen bonding or π-stacking, which govern the crystal packing. nih.govresearchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Calculated Density (g/cm³) | The theoretical density of the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-F, C-O, C-N, C-C) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-Br, F-C-C, C-O-C) |

| Torsion Angles (°) | Dihedral angles defining the conformation of the ethoxy group relative to the ring |

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for investigating the properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure and optimized geometry of molecules. For related molecules like 2-fluoro- and 3-fluoropyridine, DFT calculations have shown excellent agreement with experimental findings for molecular structures. researchgate.net A similar approach for this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform calculations.

The output of these calculations would provide a detailed picture of the molecule's electronic properties.

Table 2: Predicted Electronic Properties from DFT Calculations for this compound

| Property | Description |

| Optimized Molecular Geometry | Theoretical bond lengths, bond angles, and dihedral angles in the gas phase. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing regions prone to electrophilic or nucleophilic attack. |

| Mulliken or NBO Charges | Distribution of electron charges on each atom. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model the mechanisms of chemical reactions. For instance, understanding the reactivity of the bromine atom in nucleophilic substitution reactions, such as the SN1 type reaction observed for tertiary haloalkanes, is crucial. youtube.com By modeling the reaction of this compound with a nucleophile, it would be possible to map the potential energy surface of the reaction.

This would involve locating the transition state structure connecting the reactants and products. The energy of this transition state is critical for determining the reaction's activation energy and, consequently, its rate. Such studies are vital for predicting how the compound might behave in synthetic applications, for example, in Suzuki coupling reactions which are common for bromo-pyridines. sigmaaldrich.com

Prediction of Spectroscopic Properties

A significant advantage of computational methods is the ability to predict various spectroscopic properties. DFT calculations, for example, can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For related compounds like 2-fluoro-5-bromopyridine, these theoretical calculations have been instrumental in assigning the vibrational fundamentals. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra for structure verification. While a commercial supplier lists the availability of NMR and other analytical data for this compound, the actual data is not publicly accessible. bldpharm.com Computational predictions would serve as a valuable guide for interpreting such spectra once they become available.

Analytical Methodologies in Research and Development

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the analysis of 2-Bromo-3-ethoxy-5-fluoropyridine, enabling the separation, identification, and purification of the compound from reaction mixtures and starting materials. While specific research findings detailing the chromatographic parameters for this exact compound are not extensively documented in publicly available literature, the principles of these techniques are standard. Commercial suppliers of the compound with CAS number 2639373-01-4 indicate that methods for its analysis by HPLC, LC-MS, and UPLC have been developed. bldpharm.com

Column Chromatography for Purification

Column chromatography serves as a fundamental purification technique in the synthesis of this compound. This method is employed to isolate the target compound from unreacted starting materials, byproducts, and other impurities on a preparative scale. The process involves dissolving the crude reaction mixture and passing it through a stationary phase, typically silica (B1680970) gel or alumina, packed into a column. A solvent or a mixture of solvents, known as the mobile phase, is used to elute the components of the mixture at different rates based on their differential adsorption to the stationary phase.

The selection of an appropriate solvent system is critical for achieving optimal separation. A typical solvent system for pyridinic compounds might consist of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, with the ratio adjusted to achieve the desired separation. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the determination of the purity of this compound. This method offers high resolution and sensitivity, making it ideal for detecting even trace amounts of impurities. In a typical HPLC analysis, a small sample of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their interactions with the stationary phase.

For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separated components are detected as they exit the column, most commonly by a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity is then calculated by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution and sensitivity compared to conventional HPLC. bldpharm.com This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires a specialized system capable of handling higher backpressures. The enhanced speed and resolution of UPLC make it a valuable tool in high-throughput screening and for the analysis of complex mixtures. For this compound, UPLC can provide a more rapid and precise assessment of purity than HPLC, which is particularly advantageous in a research and development setting where timely feedback is crucial.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas Chromatography (GC) is another key analytical technique for assessing the purity of this compound, especially for detecting volatile impurities. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

This method is particularly well-suited for analyzing thermally stable and volatile compounds. The purity of this compound can be determined by GC, and it can also be used to identify and quantify any residual volatile solvents or low-boiling point byproducts from its synthesis. The choice of the column and temperature programming are critical parameters that are optimized to achieve a good separation of all components.

Quantitative Analysis Methods (e.g., Elemental Analysis)

Quantitative analysis provides data on the amount of specific elements within a sample, which is crucial for confirming the empirical formula of a newly synthesized compound like this compound.

Elemental analysis is a destructive method that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a compound. The experimentally determined percentages of each element are then compared with the calculated theoretical values based on the expected molecular formula (C₇H₇BrFNO). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. While specific elemental analysis data for this compound is not detailed in publicly accessible research, this technique remains a fundamental component of its structural confirmation.

| Parameter | Theoretical Value for C₇H₇BrFNO |

| Carbon (C) | 38.21% |

| Hydrogen (H) | 3.21% |

| Bromine (Br) | 36.31% |

| Fluorine (F) | 8.63% |

| Nitrogen (N) | 6.37% |

| Oxygen (O) | 7.27% |

| Molecular Weight | 220.04 g/mol |

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis and functionalization of pyridine (B92270) derivatives is a key area of contemporary chemical research. nih.govresearchgate.netelsevier.com For 2-Bromo-3-ethoxy-5-fluoropyridine, future efforts will likely concentrate on cutting-edge catalytic technologies that offer improved selectivity and sustainability.

Exploration of Photoredox Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. youtube.comcolab.ws Future research could explore the use of photoredox catalysis to functionalize this compound. For instance, the generation of a pyridinyl radical via single-electron reduction could enable novel coupling reactions. acs.org This approach could lead to the development of new methods for C-H functionalization at positions ortho or meta to the nitrogen atom, offering a departure from classical reactivity patterns. acs.orgacs.org

Furthermore, the bromine atom on the pyridine ring is a prime target for photoredox-catalyzed cross-coupling reactions. Metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, could be employed for Csp³-Csp³ coupling reactions using the bromo-substituent. princeton.edu Research in this area could also investigate the photoredox-catalyzed allylation of the C-F bond, a challenging but potentially rewarding transformation. nih.gov A key advantage of these methods is the often low catalyst loadings and the use of visible light as a renewable energy source. youtube.com

Table 1: Potential Photoredox-Catalyzed Reactions of this compound

| Reaction Type | Proposed Reactant | Potential Product | Catalyst System |

| C-H Arylation | Benzene | 2-Bromo-3-ethoxy-5-fluoro-4-phenylpyridine | Ir or Ru-based photocatalyst |

| Cross-Electrophile Coupling | Alkyl Bromide | 2-Alkyl-3-ethoxy-5-fluoropyridine | Ni-catalyst with Ir photocatalyst |

| Defluoroallylation | Allylic Stannane | 2-Bromo-3-ethoxy-5-allylpyridine | Ir-based photocatalyst |

Biocatalytic Approaches for Chemo-, Regio-, and Stereoselectivity

Biocatalysis offers unparalleled selectivity in chemical transformations, often under mild, aqueous conditions. whiterose.ac.uk Future research could focus on identifying or engineering enzymes capable of acting on this compound. For example, enzymes such as pyridine N-oxide reductases could be explored for transformations at the nitrogen atom. researchgate.net

A particularly exciting avenue would be the use of enzymes for the asymmetric dearomatization of the pyridine ring, leading to the synthesis of chiral piperidine (B6355638) derivatives. acs.orgmdpi.com This has been successfully demonstrated for other activated pyridines and could provide access to enantiomerically pure building blocks for pharmaceuticals. whiterose.ac.ukacs.org Additionally, pyridine synthases, which catalyze the formation of the pyridine ring itself, could be investigated for the de novo synthesis of functionalized pyridines, potentially offering a completely different and highly selective route to compounds like this compound. nih.gov

Investigation of Novel Reactivity Patterns and Unexpected Transformations

The unique electronic nature of this compound, arising from the interplay of its substituents, may lead to unexpected reactivity. Future studies should aim to explore these novel reaction pathways. For example, the pyridine ring can be activated to undergo unusual transformations by forming phosphonium (B103445) salts. nih.gov This could allow for selective functionalization at positions that are typically difficult to access.

The conversion of the pyridine moiety itself into a leaving group is another intriguing possibility that could lead to the development of entirely new synthetic strategies. rsc.org Furthermore, the influence of the ethoxy and fluoro substituents on the reactivity of the bromine atom in cross-coupling reactions warrants detailed investigation. It is plausible that these substituents could modulate the reactivity in a way that allows for selective couplings that are not possible with other bromopyridines. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. thieme-connect.comrsc.org this compound is an ideal candidate for integration into such workflows. Its bromo-functionality allows for a wide range of palladium-catalyzed cross-coupling reactions, which are well-suited for automated synthesis. nih.govmiamioh.edunih.gov

Future research could focus on developing robust, automated protocols for the parallel synthesis of libraries based on the 2-ethoxy-5-fluoropyridine (B1426593) scaffold. nih.govresearchgate.net This would involve optimizing reaction conditions for a variety of coupling partners and developing automated purification methods. The resulting compound libraries could then be screened for biological activity or desirable material properties.

Table 2: Example of a High-Throughput Synthesis Workflow for Derivatives of this compound

| Step | Description | Technology |

| 1 | Dispensing of this compound and a library of boronic acids into a 96-well plate. | Liquid handling robot |

| 2 | Addition of a palladium catalyst and base solution. | Liquid handling robot |

| 3 | Reaction under controlled temperature. | Automated reaction block |

| 4 | High-throughput purification. | Parallel HPLC or SPE |

| 5 | Analysis and characterization of the product library. | LC-MS and NMR |

Advanced Theoretical Predictions and Experimental Validation for Reaction Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. nih.govresearchgate.net In the context of this compound, DFT calculations can be used to predict the regioselectivity of various reactions, the activation barriers of different reaction pathways, and the electronic properties of potential products. researchgate.netrsc.org

Future research should combine theoretical predictions with experimental validation to accelerate the discovery of new reactions. For instance, DFT studies could be used to screen for optimal catalysts and reaction conditions for challenging cross-coupling reactions. rsc.org Theoretical calculations could also shed light on the mechanism of any unexpected transformations that are discovered, providing a deeper understanding of the underlying chemistry.

Role in Advanced Materials Science Research Beyond Current Applications

The presence of both fluorine and an ethoxy group suggests that this compound and its derivatives could have interesting properties for materials science applications. Fluorinated organic materials are known for their unique electronic properties and are used in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors. rsc.orggoogle.com The fluorine atom can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material. rsc.org

Future research could explore the synthesis of polymers and other advanced materials incorporating the 2-ethoxy-5-fluoropyridine moiety. The bromine atom provides a convenient handle for polymerization reactions. The resulting materials could be investigated for applications in organic electronics, where the combination of the electron-withdrawing fluorine and electron-donating ethoxy group could lead to desirable charge-transport properties. Additionally, pyridine derivatives have been shown to be effective corrosion inhibitors, and the specific substitution pattern of this compound could offer enhanced performance in this area. elsevierpure.com The introduction of a ferrocenyl moiety in place of the pyridine ring has also been shown to be a promising strategy in the development of kinase inhibitors, suggesting another avenue for the application of this compound's derivatives. mdpi.com

Q & A

Q. What analytical workflows validate the absence of regioisomeric byproducts in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.